molecular formula C8H8F3NO3S B8424635 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol

5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol

Cat. No. B8424635
M. Wt: 255.22 g/mol
InChI Key: HSTQGLAWRDOCKQ-UHFFFAOYSA-N
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Patent
US09150569B2

Procedure details

In DMSO (3.0 mL) was dissolved 1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl acetate (429 mg, 1.44 mmol) obtained in Step 3. To the solution were added sodium methanesulfinate (176 mg, 1.73 mmol), copper iodide (I) (41.1 mg, 0.216 mmol), L-proline (49.7 mg, 0.432 mmol) and sodium bicarbonate (36.3 mg, 0.432 mg) and the mixture was stirred at 95° C. for 72 hours. Water was added to the reaction mixture. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure and the residue was dissolved in methanol (10.0 mL). Potassium carbonate (597 mg, 4.32 mmol) was added and the mixture was stirred at room temperature for 1 hour. The solvent was evaporated under reduced pressure and water was added. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/7) to give 2,2,2-trifluoro-1-(5-(methylsulfonyl)pyridin-3-yl)ethanol (61.4 mg, 17% yield).
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
49.7 mg
Type
reactant
Reaction Step One
Quantity
36.3 mg
Type
reactant
Reaction Step One
Quantity
41.1 mg
Type
catalyst
Reaction Step One
Quantity
597 mg
Type
reactant
Reaction Step Two
Name
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl acetate
Quantity
429 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]([C:10]1[CH:11]=[N:12][CH:13]=[C:14](Br)[CH:15]=1)[C:6]([F:9])([F:8])[F:7])(=O)C.[CH3:17][S:18]([O-:20])=[O:19].[Na+].N1CCC[C@H]1C(O)=O.C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O.[Cu](I)I.O>[F:7][C:6]([F:9])([F:8])[CH:5]([C:10]1[CH:11]=[N:12][CH:13]=[C:14]([S:18]([CH3:17])(=[O:20])=[O:19])[CH:15]=1)[OH:4] |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
176 mg
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
49.7 mg
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
36.3 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
41.1 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
597 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl acetate
Quantity
429 mg
Type
reactant
Smiles
C(C)(=O)OC(C(F)(F)F)C=1C=NC=C(C1)Br
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 95° C. for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
WASH
Type
WASH
Details
washing with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent in the filtrate was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (10.0 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
WASH
Type
WASH
Details
washing with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent in the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/7)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
FC(C(O)C=1C=NC=C(C1)S(=O)(=O)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 61.4 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 16.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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